molecular formula C5H3ClN2O2S2 B3236341 Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride CAS No. 1367929-96-1

Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride

Cat. No.: B3236341
CAS No.: 1367929-96-1
M. Wt: 222.7 g/mol
InChI Key: WRZNUENRKLITPX-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole derivatives with thiazole precursors in the presence of chlorinating agents. For instance, the reaction of imidazole-2-thiones with acryloyl chloride under mild conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness: this compound stands out due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of biologically active compounds make it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2S2/c6-12(9,10)4-3-7-5-8(4)1-2-11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZNUENRKLITPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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